3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Physicochemical differentiation Positional isomerism Drug-likeness

3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 299408-79-0) is a synthetic 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative with a molecular formula of C22H25N3O3 and a molecular weight of 379.5 g/mol. The compound integrates a benzylpiperazine moiety at the 3-position and a 4-methoxyphenyl substituent at the 1-position of the pyrrolidine-2,5-dione core.

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
Cat. No. B5236224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H25N3O3/c1-28-19-9-7-18(8-10-19)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3
InChIKeyYGPUHVDSYCFKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Core Identity and Procurement Specifications


3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 299408-79-0) is a synthetic 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative with a molecular formula of C22H25N3O3 and a molecular weight of 379.5 g/mol . The compound integrates a benzylpiperazine moiety at the 3-position and a 4-methoxyphenyl substituent at the 1-position of the pyrrolidine-2,5-dione core. This scaffold class is extensively investigated in medicinal chemistry for anticonvulsant, antidepressant, and sigma receptor ligand applications [1]. Commercially, the compound is available from vendors such as AKSci at a minimum purity specification of 95%, with long-term storage recommended in a cool, dry place .

Why 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Cannot Be Casually Substituted by In-Class Analogs


Within the 1,3-disubstituted pyrrolidine-2,5-dione chemical space, minor structural modifications profoundly alter biological target engagement, physicochemical properties, and pharmacokinetic behavior. The methoxy substituent position on the N-phenyl ring (para vs. ortho vs. meta) has been demonstrated to switch functional activity at 5-HT1A receptors from agonism to antagonism in closely related o-methoxy and m-chloro derivatives [1]. Furthermore, SAR studies on 3-arylpyrrolidine-2,5-diones confirm that both the nature of the aryl group at position-3 and the N-substituent at position-1 independently govern anticonvulsant potency in the maximal electroshock (MES) test, with ED50 values spanning from 14.18 mg/kg to >100 mg/kg depending on these substituents [2]. Therefore, procurement of the exact para-methoxy, 3-benzylpiperazinyl substitution pattern is critical for experimental reproducibility; generic substitution by positional isomers or scaffold analogs with different N-aryl or C-3 substituents cannot be assumed to produce equivalent biological outcomes.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione


Para-Methoxy Substitution Confers Distinct Physicochemical Profile Versus Ortho-Methoxy Positional Isomer

The target compound (para-methoxy) exhibits a computed logP of 2.583, a topological polar surface area (tPSA) of 83 Ų, 3 hydrogen bond donors, and 3 hydrogen bond acceptors, as catalogued in the ZINC database (ZINC000002858129) [1]. This differs from the ortho-methoxy positional isomer (CAS 299408-83-6), which ChemicalBook reports with a predicted boiling point of 591.3±50.0 °C, a density of 1.258±0.06 g/cm³, and a predicted pKa of 7.42±0.10 . While direct head-to-head logP data for the ortho isomer are not publicly available, the intramolecular hydrogen-bonding capacity of the ortho-methoxy group is mechanistically expected to reduce the effective tPSA and alter lipophilicity relative to the para-substituted target compound, potentially impacting membrane permeability and CNS penetration.

Physicochemical differentiation Positional isomerism Drug-likeness

Absence of 5-Lipoxygenase Inhibitory Activity Distinguishes from Broader Anti-Inflammatory Succinimide Scaffolds

In a ChEMBL-deposited binding assay (CHEMBL620010), the target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and demonstrated no significant activity (NS) [1]. This negative result differentiates the compound from the structurally simpler analog 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 2314-80-9), which has been reported to exhibit COX-2 inhibitory activity with IC50 values in the 1–8 µM range . The absence of 5-LO inhibition suggests that the 3-benzylpiperazinyl substituent sterically or electronically precludes engagement with the 5-lipoxygenase active site, providing a selectivity filter that may be advantageous in contexts where leukotriene pathway modulation is undesired.

Target selectivity 5-Lipoxygenase Negative screening data

Computationally Predicted Target Profile Diverges from Closest Structural Analogs Lacking the Benzylpiperazine Moiety

Similarity Ensemble Approach (SEA) predictions performed on the ZINC database (ChEMBL 20) for the target compound (ZINC000002858129) identify M-phase inducer phosphatase 2 (CDC25B), tyrosine-protein kinase Lck (LCK), and transient receptor potential cation channel subfamily V member 1 (TRPV1) as the top predicted targets, with maximum Tanimoto coefficients (Max Tc) of 45–46 [1]. In contrast, the simplified core scaffold 1-benzylpyrrolidine-2,5-dione (CAS 2142-06-5) lacks the benzylpiperazine moiety and is not predicted to engage these kinase or ion channel targets, demonstrating how the 3-benzylpiperazinyl substitution fundamentally redirects the predicted polypharmacology landscape [2]. These predictions, while computational and requiring experimental validation, establish a testable hypothesis for target engagement that cannot be assumed for analogs lacking the benzylpiperazine group.

Computational target prediction SEA analysis Kinase profiling

Class-Level Anticonvulsant Activity Evidence Defines an Activity Cliff Between Direct 3-Substitution and Methylene-Linked Benzylpiperazine Analogs

In a class-level SAR study of N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione, the most potent anticonvulsant compounds demonstrated ED50 values of 14.18 mg/kg and 33.64 mg/kg in the maximal electroshock seizure (MES) test in mice [1]. Critically, these active analogs feature a methylene (-CH2-) linker between the pyrrolidine-2,5-dione nitrogen and the piperazine ring. The target compound, in contrast, bears the benzylpiperazine moiety directly at the 3-position of the pyrrolidine ring via a C–N bond, with the 4-methoxyphenyl group occupying the N-1 position. This reversed connectivity pattern (piperazine at C-3 vs. N-1-methylene-piperazine) defines a structural activity cliff: SAR from the N-methylene-linked series cannot be directly extrapolated to C-3-linked analogs. Moreover, the N-[(4-benzylpiperazin-1-yl)-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione analog was reported as highly active at 100 mg/kg (3/3 animals protected at 0.5 h) and 300 mg/kg (1/1 protected at 0.5 and 4 h) in the MES test, providing a quantitative benchmark against which the target compound's C-3-substituted scaffold must be independently evaluated [1].

Anticonvulsant activity MES test Structure-activity relationship

DrugMapper Prediction Suggests Alpha-1 Adrenergic Receptor Antagonism as a CNS Polypharmacology Node

Analysis via DrugMapper associates the target compound with predicted therapeutic indications including anxiety, dementia, depressive disorder, and schizophrenia, with a computationally inferred mechanism of alpha-1 adrenergic receptor antagonism [1]. This prediction is consistent with the well-established pharmacology of benzylpiperazine-containing compounds, which frequently engage aminergic GPCR targets. In contrast, the simpler analog 3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 857494-19-0), which lacks the N-(4-methoxyphenyl) substituent, has a molecular weight of only 273.33 g/mol and reduced aromatic surface area, which would be expected to result in diminished binding affinity for aminergic GPCRs that rely on extensive hydrophobic contacts . The N-(4-methoxyphenyl) group in the target compound thus provides an additional pharmacophoric element absent in simpler C-3-substituted analogs.

Adrenergic receptor CNS polypharmacology Drug repurposing prediction

Optimal Research Application Scenarios for 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione


CNS Polypharmacology Screening Libraries Targeting Aminergic GPCRs and Ion Channels

The combination of a benzylpiperazine moiety (a privileged structure for aminergic GPCR engagement) with a para-methoxyphenyl N-substituent makes this compound a strong candidate for inclusion in CNS-focused screening libraries. DrugMapper predictions of alpha-1 adrenergic receptor antagonism and therapeutic relevance to anxiety, depression, and schizophrenia [1], together with ZINC SEA predictions of TRPV1 ion channel modulation [2], support its deployment in phenotypic screens where polypharmacology is the intended discovery paradigm. The commercially available 95% purity specification meets the threshold for primary screening.

Structure-Activity Relationship Studies Investigating C-3 vs. N-1 Benzylpiperazine Connectivity

The compound serves as a critical probe molecule for investigating the activity cliff between directly C-3-attached benzylpiperazine-pyrrolidinediones and the N-methylene-linked benzylpiperazine series, which has demonstrated anticonvulsant activity in the MES test with ED50 values as low as 14.18 mg/kg [3]. The para-methoxy substituent on the N-phenyl ring provides an additional SAR dimension, allowing researchers to examine how electronic and steric effects at the N-1 position modulate activity when the benzylpiperazine is fixed at C-3. This connectivity pattern is underrepresented in published anticonvulsant SAR, representing a genuine knowledge gap that this compound can help address.

Kinase Selectivity Profiling Based on Computational Target Predictions

SEA predictions identify LCK (lymphocyte-specific protein tyrosine kinase) and CDC25B (M-phase inducer phosphatase 2) as computationally predicted targets with Max Tc values of 45–46 [2]. While these predictions carry inherent uncertainty and require experimental validation, they provide a rational basis for including this compound in kinase selectivity panels. The well-characterized logP of 2.583 and tPSA of 83 Ų [2] are within drug-like ranges suitable for intracellular kinase target engagement, and the compound's physicochemical properties can guide medicinal chemistry optimization if kinase inhibitory activity is experimentally confirmed.

Negative Control for 5-Lipoxygenase / Leukotriene Pathway Studies

The ChEMBL-documented absence of 5-lipoxygenase inhibition at 100 µM [4] establishes this compound as a useful negative control in assays where 5-LO pathway modulation must be excluded. Many N-aryl succinimides exhibit anti-inflammatory activity through COX or LOX inhibition; the 3-benzylpiperazinyl substitution in this compound appears to abrogate 5-LO engagement, providing researchers with a structurally related but mechanistically silent control for specificity experiments in inflammation-targeted screening cascades.

Quote Request

Request a Quote for 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.